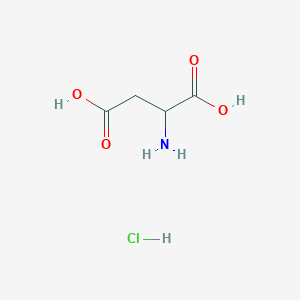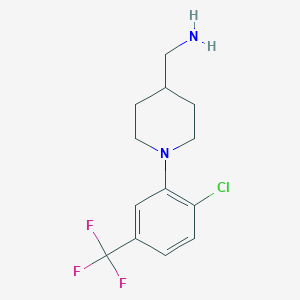![molecular formula C7H10ClN B13889675 3-Ethynylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B13889675.png)
3-Ethynylbicyclo[1.1.1]pentan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynylbicyclo[111]pentan-1-amine;hydrochloride is a chemical compound with the molecular formula C7H10ClN It is a derivative of bicyclo[111]pentane, a highly strained and unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynylbicyclo[1.1.1]pentan-1-amine;hydrochloride typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a metal-free homolytic aromatic alkylation of benzene.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst.
Formation of Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethynylbicyclo[1.1.1]pentan-1-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form a saturated bicyclo[1.1.1]pentane derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of saturated bicyclo[1.1.1]pentane derivatives.
Substitution: Formation of substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethynylbicyclo[1.1.1]pentan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the development of new materials with unique properties, such as high-strength polymers and advanced composites.
Wirkmechanismus
The mechanism of action of 3-Ethynylbicyclo[1.1.1]pentan-1-amine;hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylbicyclo[1.1.1]pentan-1-amine: Similar structure but with a phenyl group instead of an ethynyl group.
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine: Contains a trifluoromethyl group, which imparts different electronic properties.
3-Ethylbicyclo[1.1.1]pentan-1-amine: Similar structure but with an ethyl group instead of an ethynyl group.
Uniqueness
3-Ethynylbicyclo[1.1.1]pentan-1-amine;hydrochloride is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and therapeutic agents.
Eigenschaften
Molekularformel |
C7H10ClN |
|---|---|
Molekulargewicht |
143.61 g/mol |
IUPAC-Name |
3-ethynylbicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H9N.ClH/c1-2-6-3-7(8,4-6)5-6;/h1H,3-5,8H2;1H |
InChI-Schlüssel |
ATASRFRHBCFFLV-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC12CC(C1)(C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


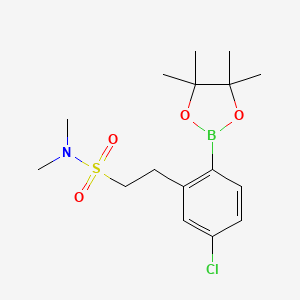


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(pyrrolidin-1-yl)butanoicacid](/img/structure/B13889629.png)
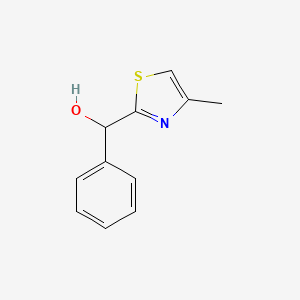
![1-[4-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone](/img/structure/B13889642.png)
![Ethyl 3-ethoxy-3-[4-[(3-methylsulfonylphenyl)methoxy]phenyl]propanoate](/img/structure/B13889650.png)
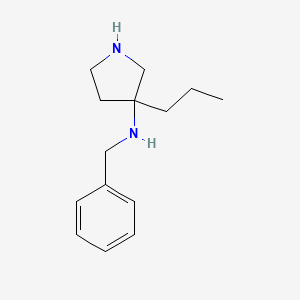
![1,1-Dimethylethyl 5-iodo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13889679.png)

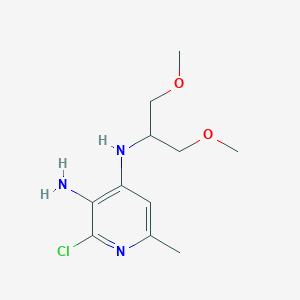
![[2-(4-Chlorophenyl)-3,3-dimethylcyclohexen-1-yl]methanol](/img/structure/B13889686.png)
